molecular formula C20H18O4 B8237880 Diethyl anthracene-9,10-dicarboxylate

Diethyl anthracene-9,10-dicarboxylate

Cat. No.: B8237880
M. Wt: 322.4 g/mol
InChI Key: PMGYYCSTCUXPAF-UHFFFAOYSA-N
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Description

Diethyl anthracene-9,10-dicarboxylate: is an organic compound with the chemical formula C20H18O4 . It is a derivative of anthracene, featuring two ethyl ester groups at the 9 and 10 positions of the anthracene ring. This compound is a solid that can dissolve in organic solvents and is primarily used in organic synthesis .

Chemical Reactions Analysis

Types of Reactions: Diethyl anthracene-9,10-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diethyl anthracene-9,10-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which diethyl anthracene-9,10-dicarboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound’s anthracene core allows it to participate in π-π interactions and other non-covalent interactions, influencing its behavior in various chemical and biological systems .

Comparison with Similar Compounds

Uniqueness: Diethyl anthracene-9,10-dicarboxylate is unique due to its ethyl ester groups, which impart different solubility and reactivity characteristics compared to its carboxylic acid and nitrile counterparts .

Properties

IUPAC Name

diethyl anthracene-9,10-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-3-23-19(21)17-13-9-5-7-11-15(13)18(20(22)24-4-2)16-12-8-6-10-14(16)17/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGYYCSTCUXPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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